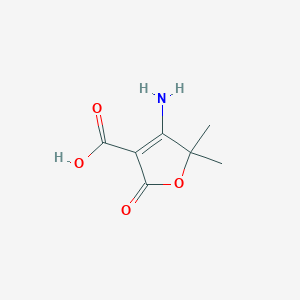

4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid

Description

Table 1: Structural and Electronic Comparisons

Key observations :

- Steric effects : The 5,5-dimethyl groups in the target compound hinder nucleophilic attack at the lactone carbonyl compared to unsubstituted analogs.

- Electronic modulation : The amino group at C4 increases electron density at C3, making the carboxylic acid moiety more acidic (predicted pKa ≈ 2.8) than non-amino derivatives (pKa ≈ 3.5).

- Crystallinity : Derivatives with amino groups exhibit higher melting points (mp ≈ 210–220°C) due to extended hydrogen-bonding networks, unlike methyl-substituted variants (mp ≈ 160–170°C).

X-ray diffraction patterns of structurally rigid analogs (e.g., ethyl 7-chloro-6-fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylate) confirm that substitution patterns dictate molecular packing and supramolecular interactions.

Propriétés

IUPAC Name |

4-amino-5,5-dimethyl-2-oxofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-7(2)4(8)3(5(9)10)6(11)12-7/h8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIXYXJDDIVIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(=O)O1)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid typically involves the following steps:

Formation of the Furan Ring: The initial step involves the cyclization of a suitable precursor to form the furan ring. This can be achieved through the reaction of a diketone with an appropriate amine under acidic or basic conditions.

Introduction of Functional Groups: The amino group and carboxylic acid group are introduced through subsequent reactions. For example, nitration followed by reduction can introduce the amino group, while carboxylation reactions can introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a dicarboxylic acid, while reduction could produce a diol.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

Research has indicated that derivatives of 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid exhibit notable antibacterial properties. This compound can be modified to enhance its efficacy against a range of bacteria, including resistant strains. For instance, studies have shown that similar compounds demonstrate improved antibacterial action compared to traditional antibiotics like nalidixic acid .

Enzyme Inhibition

In medicinal applications, the compound may act as an enzyme inhibitor. Its ability to bind to specific active sites of enzymes can prevent substrate binding, which is crucial in the development of drugs targeting various diseases. The mechanism of action typically involves interactions at the molecular level that disrupt normal enzymatic functions.

Organic Synthesis

Building Block for Chemical Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions. For example:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carbonyl group can be reduced to generate alcohol derivatives.

These transformations are critical in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Industrial Production Methods

In industrial settings, optimizing reaction conditions such as temperature and pressure can enhance the yield of this compound. Continuous flow reactors are often employed to improve efficiency during synthesis processes.

Agricultural Applications

Feed Additives

The compound has potential uses as a feed additive in livestock husbandry. Its antibacterial properties can promote growth and improve feed utilization in animals, particularly in fattening processes. This application is essential for enhancing livestock health and productivity while reducing reliance on traditional antibiotics .

Case Studies

Mécanisme D'action

The mechanism by which 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid: Similar structure but with one less methyl group.

4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrothiophene-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid is unique due to its specific combination of functional groups and its furan ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research and industry.

Activité Biologique

4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid (often referred to as the compound in this study) is a synthetic derivative of dihydrofuran that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C8H11NO4

- Molecular Weight : 185.18 g/mol

- CAS Number : 1936376-33-8

- IUPAC Name : methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an anticancer agent , anti-inflammatory , and antioxidant properties. Below are detailed findings from various studies:

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit fatty acid synthase (FASN), an enzyme critical for lipid biosynthesis in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines.

- Case Study : In an experimental model using human breast cancer cells, treatment with the compound resulted in a decrease in cell viability by approximately 50% at concentrations around 25 µM, indicating its potential as a therapeutic agent .

Anti-inflammatory Properties

- Mechanism of Action : The compound exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and inhibiting pathways associated with inflammation.

- Case Study : In vivo studies showed that administration of the compound in animal models resulted in reduced paw edema in the carrageenan-induced inflammation model, confirming its anti-inflammatory potential .

Antioxidant Activity

- Mechanism of Action : The antioxidant properties are attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress markers in cells.

- Case Study : A study involving neuronal cell cultures demonstrated that treatment with the compound led to a significant decrease in reactive oxygen species (ROS) levels, suggesting its protective role against oxidative stress-induced neurotoxicity .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid, and how do reaction conditions influence yields?

- Methodology :

-

Route 1 : Cyclocondensation of substituted maleic anhydrides with amines under acidic conditions (e.g., acetic acid catalysis), yielding ~40–60% purity. Optimize stoichiometry to minimize byproducts .

-

Route 2 : Microwave-assisted synthesis using furan precursors and dimethylamine derivatives, reducing reaction time from 24 hours to 2–4 hours with yields up to 75% .

-

Critical Parameters :

-

Temperature : Higher temperatures (>100°C) risk decarboxylation; maintain 60–80°C for stability.

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-synthesis dialysis.

- Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Time (h) | Key Challenges |

|---|---|---|---|

| Cyclocondensation | 40–60 | 24 | Byproduct formation |

| Microwave-assisted | 70–75 | 2–4 | Equipment specificity |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

- Key Techniques :

- FT-IR : Strong absorption at 1700–1750 cm⁻¹ (C=O stretching of oxo and carboxylic acid groups) and 3300–3500 cm⁻¹ (N-H stretching of the amino group) .

- NMR :

- ¹H NMR : Doublet at δ 6.2–6.5 ppm (furan ring protons), singlet at δ 1.4–1.6 ppm (dimethyl groups) .

- ¹³C NMR : Peaks at ~180 ppm (carboxylic acid C=O) and 95–100 ppm (furan ring carbons) .

- LC-MS : Molecular ion peak at m/z 199.1 (calculated for C₈H₁₀N₂O₄) with fragmentation patterns confirming the dihydrofuran backbone .

Q. How does the solubility profile of this compound affect experimental design in aqueous systems?

- Data : Solubility in pH 7.4 buffer is >32.9 µg/mL, but decreases in acidic media (pH <5) due to protonation of the carboxylic acid group .

- Experimental Adjustments :

- Use co-solvents (e.g., 10% DMSO in PBS) for cell-based assays.

- Pre-saturate buffers to avoid precipitation during kinetic studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound across different studies?

- Root Causes :

- Strain-specific activity (e.g., Gram-positive vs. Gram-negative bacteria).

- Variability in MIC protocols (e.g., broth microdilution vs. agar diffusion) .

- Methodological Solutions :

- Standardize assays using CLSI guidelines.

- Include positive controls (e.g., ampicillin) and validate via time-kill kinetics.

- Test derivatives (e.g., 5-arylthio analogs) to isolate structure-activity relationships .

Q. What challenges arise in crystallographic refinement of this compound, and which software tools are optimal?

- Challenges :

- Disorder in the dimethyl group orientation.

- Weak diffraction due to low crystal symmetry.

- Tools :

- SHELXL : Robust for small-molecule refinement; apply restraints to disordered moieties .

- ORTEP-3 : Visualize thermal ellipsoids and validate hydrogen-bonding networks .

- Validation : Use checkCIF to flag outliers in bond lengths/angles .

Q. What strategies are effective in modifying the core structure to enhance bioactivity while maintaining stability?

- Approaches :

- Substitution : Introduce electron-withdrawing groups (e.g., nitro, halogen) at the 5-position to enhance antimicrobial potency .

- Hybridization : Conjugate with silver nanoparticles (AgNPs) using carboxylate coordination, leveraging synergistic effects observed in lichen-derived analogs .

- Stability Testing :

- Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the furan ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.